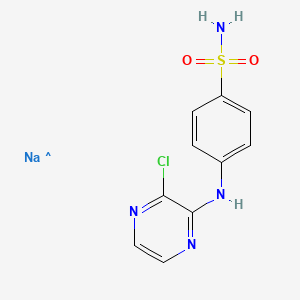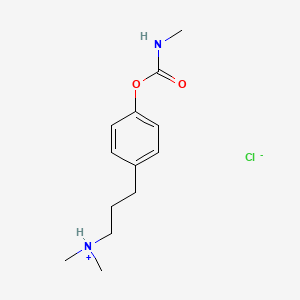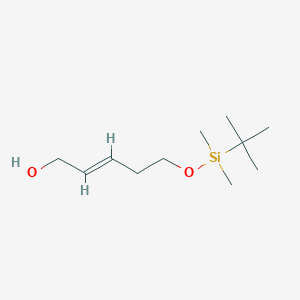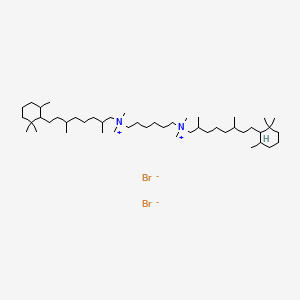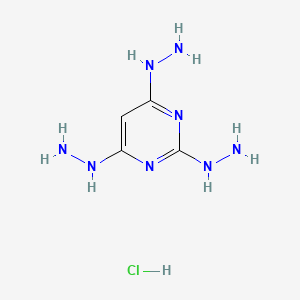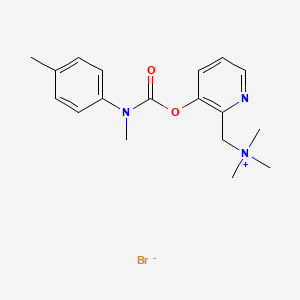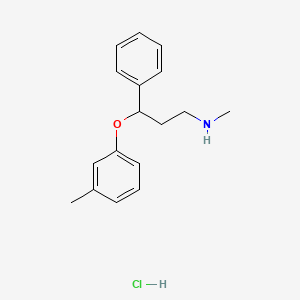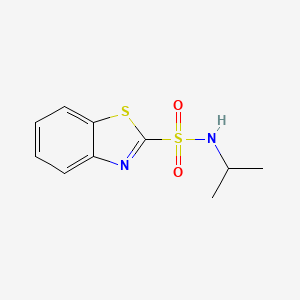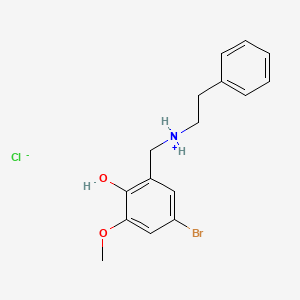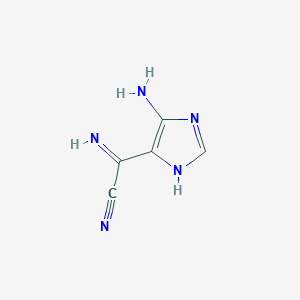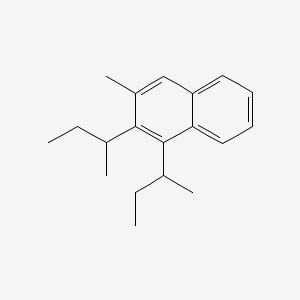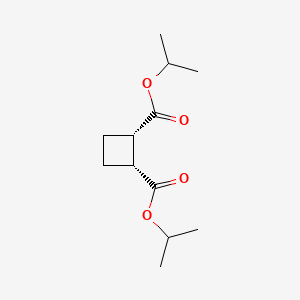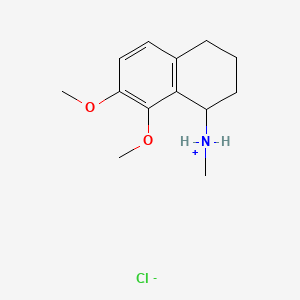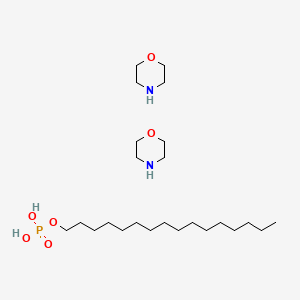
Dimorpholinium hexadecyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimorpholinium hexadecyl phosphate is a heterocyclic organic compound with the molecular formula C24H53N2O6P and a molecular weight of 496.661181 g/mol . It is known for its unique structure, which includes a hexadecyl phosphate group and two morpholinium groups. This compound is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimorpholinium hexadecyl phosphate can be synthesized through the phosphorylation of hexadecanol with pyrophosphoric acid, followed by the reaction with morpholine . The reaction typically requires a solvent such as acetonitrile and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Dimorpholinium hexadecyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution reactions can produce a variety of functionalized phosphates.
Wissenschaftliche Forschungsanwendungen
Dimorpholinium hexadecyl phosphate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant and emulsifier in various chemical processes.
Biology: Employed in the modification of carbon nanotubes for enhanced sensitivity in biosensors.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents and cleaning agents due to its surfactant properties.
Wirkmechanismus
The mechanism of action of dimorpholinium hexadecyl phosphate involves its interaction with molecular targets through its phosphate and morpholinium groups. The compound can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The pathways involved include the modulation of membrane properties and the stabilization of protein structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dihexadecyl phosphate: Similar in structure but lacks the morpholinium groups.
Hexadecyl morpholinium hydrogen phosphate: Contains a single morpholinium group and a hexadecyl phosphate group.
Uniqueness
Dimorpholinium hexadecyl phosphate is unique due to the presence of two morpholinium groups, which enhance its amphiphilic properties and make it more effective in applications requiring strong surfactant and emulsifying capabilities. This compound’s ability to interact with a wide range of biomolecules also sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
65151-46-4 |
|---|---|
Molekularformel |
C24H53N2O6P |
Molekulargewicht |
496.7 g/mol |
IUPAC-Name |
hexadecyl dihydrogen phosphate;morpholine |
InChI |
InChI=1S/C16H35O4P.2C4H9NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;2*1-3-6-4-2-5-1/h2-16H2,1H3,(H2,17,18,19);2*5H,1-4H2 |
InChI-Schlüssel |
RDBHYSAPSXDNIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C1COCCN1.C1COCCN1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


